molecular formula C13H27NO5S B12669411 Ammonium 2-sulphonatoethyl undec-10-enoate CAS No. 93842-82-1

Ammonium 2-sulphonatoethyl undec-10-enoate

Cat. No.: B12669411
CAS No.: 93842-82-1
M. Wt: 309.42 g/mol
InChI Key: STZPOZYIRVHJJQ-UHFFFAOYSA-N
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Description

Ammonium 2-sulphonatoethyl undec-10-enoate is an anionic surfactant derived from undec-10-enoic acid, a monounsaturated fatty acid with a terminal double bond. Its structure comprises a sulfonated ethyl ester group attached to the carboxylic acid moiety, with an ammonium counterion (NH₄⁺). This compound is structurally related to sodium 2-sulphonatoethyl undec-10-enoate (CAS 64716-81-0), where the sodium ion is replaced by ammonium . The sulfonate group enhances water solubility, making it suitable for applications in detergents, emulsifiers, and industrial catalysts. Its unsaturated backbone (undec-10-enoate) allows participation in metathesis and polymerization reactions .

Properties

CAS No.

93842-82-1

Molecular Formula

C13H27NO5S

Molecular Weight

309.42 g/mol

IUPAC Name

azanium;2-undec-10-enoyloxyethanesulfonate

InChI

InChI=1S/C13H24O5S.H3N/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);1H3

InChI Key

STZPOZYIRVHJJQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 2-sulphonatoethyl undec-10-enoate can be synthesized through a multi-step process involving the reaction of undec-10-enoic acid with sulphur trioxide to form the corresponding sulphonic acid. This intermediate is then reacted with ammonium hydroxide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonato group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonato group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium 2-sulphonatoethyl undec-10-enoate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of ammonium 2-sulphonatoethyl undec-10-enoate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and proteins. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to alter membrane permeability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
Ammonium 2-sulphonatoethyl undec-10-enoate C₁₃H₂₅O₅S⁻·NH₄⁺ ~310.4 (estimated) High in water Sulfonate, ester, ammonium
Sodium 2-sulphonatoethyl undec-10-enoate C₁₃H₂₃O₅S⁻·Na⁺ 314.37 High in water Sulfonate, ester, sodium
Methyl undec-10-enoate C₁₂H₂₂O₂ 198.30 Low in water Ester, terminal alkene
Ethyl undec-10-enoate C₁₃H₂₄O₂ 212.33 Low in water Ester, terminal alkene
N-(2-Hydroxyethyl)-10-undecenamide (MEA-undecylenate) C₁₃H₂₅NO₂ 227.34 Moderate in water Amide, hydroxyl, terminal alkene

Key Observations :

  • Solubility : The sulfonate group in ammonium/sodium salts confers high water solubility, unlike methyl or ethyl esters, which are hydrophobic .
  • Reactivity: Methyl undec-10-enoate is widely used in metathesis reactions (e.g., with MTO/ZnCl₂ catalysts), achieving up to 80% conversion in homometathesis . The ammonium sulfonate derivative’s reactivity in such reactions remains unexplored but may differ due to ionic interactions.
  • Applications: Methyl and ethyl esters are flavoring agents (e.g., fruity notes in avocado kernels) , while ammonium/sodium sulfonates are surfactants. MEA-undecylenate, an ethanolamide, is used in cosmetics for its emulsifying properties .

Table 2: Performance Metrics in Catalytic Reactions

Compound Reaction Type Catalyst System Conversion (%) Selectivity (%)
Methyl undec-10-enoate Homometathesis MTO/ZnCl₂/Siral 40 80 92
Methyl undec-10-enoate Ring-closing metathesis MTO/ZnCl₂/Siral 20 49 85
Ethyl undec-10-enoate Cycloaddition Co-salen/TBAP 62 N/A

Key Observations :

  • Methyl undec-10-enoate demonstrates high catalytic efficiency in metathesis, attributed to its terminal alkene and ester group .
  • Ethyl undec-10-enoate shows moderate conversion (62%) in Co-salen-catalyzed cycloadditions, suggesting steric or electronic effects from the ethyl group .
  • This compound’s performance in similar reactions is unreported but may face challenges due to ionic sulfonate groups interfering with catalyst surfaces.

Biological Activity

Ammonium 2-sulphonatoethyl undec-10-enoate (CAS Number: 93842-82-1) is a quaternary ammonium compound with potential applications in various biological and industrial fields. This article explores its biological activity, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₇NO₅S
  • Molecular Weight : 309.42 g/mol
  • Boiling Point : 474.4ºC at 760 mmHg
  • Flash Point : 240.7ºC

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against a range of bacteria and fungi. Its effectiveness is attributed to its structure as a quaternary ammonium salt, which is known for biocidal properties.

  • Mechanism of Action :
    • The compound disrupts microbial cell membranes, leading to cell lysis.
    • It may also interfere with metabolic processes within the microorganisms by binding to specific enzymes or receptors.
  • Research Findings :
    • A study highlighted the efficacy of quaternary ammonium salts in controlling microbial growth, indicating that derivatives like this compound could serve as effective biocides in various applications .
    • Another investigation into the biocidal activity of such compounds noted their potential in preventing biofilm formation, a critical factor in microbial resistance .

Case Studies

Several studies have documented the biological activity of this compound:

  • Case Study on Antifungal Activity :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents, suggesting its potential as a novel antifungal treatment .
  • Application in Surface Disinfection :
    • Research conducted on surface disinfectants containing ammonium derivatives showed that formulations including this compound achieved higher efficacy against bacterial strains compared to non-quaternary formulations. This underscores its utility in hospital settings where infection control is paramount .

Comparative Analysis of Biological Activity

The following table summarizes the comparative effectiveness of this compound against other common antimicrobial agents:

Compound Type MIC (µg/mL) Activity
This compoundQuaternary Ammonium Salt5High
Benzalkonium ChlorideQuaternary Ammonium Salt20Moderate
ChlorhexidineBiguanide15Moderate
Sodium HypochloriteHalogen50Low

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